molecular formula C11H16N2 B12113874 N-methyl-4-pyrrolidin-1-ylaniline

N-methyl-4-pyrrolidin-1-ylaniline

Katalognummer: B12113874
Molekulargewicht: 176.26 g/mol
InChI-Schlüssel: AXJIAOHOLDRZOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-4-pyrrolidin-1-ylaniline is an organic compound that belongs to the class of aniline derivatives It features a pyrrolidine ring attached to an aniline moiety, with a methyl group substituting one of the hydrogen atoms on the nitrogen atom of the pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-pyrrolidin-1-ylaniline typically involves the reaction of 4-chloroaniline with N-methylpyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-4-pyrrolidin-1-ylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted aniline derivatives with functional groups like nitro, sulfonyl, or halogen.

Wissenschaftliche Forschungsanwendungen

N-methyl-4-pyrrolidin-1-ylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of N-methyl-4-pyrrolidin-1-ylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the compound’s binding affinity to these targets, potentially leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-methylaniline: Similar structure but lacks the pyrrolidine ring.

    4-pyrrolidin-1-ylaniline: Similar structure but lacks the methyl group on the pyrrolidine ring.

    N-methyl-4-piperidin-1-ylaniline: Similar structure but features a piperidine ring instead of a pyrrolidine ring.

Uniqueness

N-methyl-4-pyrrolidin-1-ylaniline is unique due to the presence of both the pyrrolidine ring and the methyl group, which can influence its chemical reactivity and biological activity. The combination of these structural features can result in distinct properties that differentiate it from other similar compounds.

Eigenschaften

Molekularformel

C11H16N2

Molekulargewicht

176.26 g/mol

IUPAC-Name

N-methyl-4-pyrrolidin-1-ylaniline

InChI

InChI=1S/C11H16N2/c1-12-10-4-6-11(7-5-10)13-8-2-3-9-13/h4-7,12H,2-3,8-9H2,1H3

InChI-Schlüssel

AXJIAOHOLDRZOL-UHFFFAOYSA-N

Kanonische SMILES

CNC1=CC=C(C=C1)N2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.